N-tert-Butyl-2-benzothiazolesulfenamide
Overview
Description
Synthesis Analysis
The electrosynthesis of TBBS involves oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine. Conditions for optimal production include the electrolysis of a NaCl solution containing a water-immiscible organic solvent extracting TBBS, with a yield of 98–100% under specified conditions (Mukminova et al., 2001).
Molecular Structure Analysis
While direct molecular structure analysis of TBBS is not detailed in the provided studies, research on related benzothiazole compounds highlights the significance of NMR, GC–MS, and EPR techniques in understanding the molecular configurations and reactions of similar sulfenamide compounds (Štolcová et al., 2001).
Chemical Reactions and Properties
TBBS undergoes various chemical reactions, including interaction with acetic anhydride catalyzed by acetic acid, resulting in products formed by recombination of radicals. These reactions are critical for understanding the chemical behavior and applications of TBBS in industrial processes, such as rubber vulcanization (Štolcová et al., 2001).
Physical Properties Analysis
The physical properties, such as thermal behavior and crystallographic characteristics, have been studied for compounds structurally related to TBBS, providing insights into their stability and behavior under various conditions. For example, compounds similar to TBBS exhibit specific thermal and crystallographic properties that can be inferred to TBBS (Singh et al., 2016).
Scientific Research Applications
- Scientific Field : Electrochemistry .
- Summary of the Application : TBBS is produced in an oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine . This process is known as electrosynthesis .
- Methods of Application or Experimental Procedures : The electrosynthesis occurs during electrolysis of a 4.5–5.0 M NaCl solution containing a water-immiscible organic solvent extracting TBBS . The process efficiency is the highest at the following conditions: a 1 : 8 ratio between 2-mercaptobenzothiazole and tert-butylamine, a DSA, a stainless-steel cathode, a current density of 300 A m –2, and a continuous extraction of TBBS into a 3 : 1 mixture of carbon tetrachloride and acetonitrile .
- Results or Outcomes : Under these conditions, the TBBS yield is 98–100%, the current efficiency is 74%, the process productivity is 0.9 kg m –2 h –1, and the electricity consumption is 1.9 kW h kg –1 . Repeated use of the aqueous phase corrected for the source products jeopardizes neither the process characteristics nor the product quality .
Safety And Hazards
N-tert-Butyl-2-benzothiazolesulfenamide is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Adequate ventilation should be ensured and all sources of ignition should be removed .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJLOAKJZQBENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NSC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026572 | |
Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |
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Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline] | |
Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |
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Record name | 2-(tert-Butylaminothio)benzothiazole | |
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Solubility |
SOL IN MOST ORG SOLVENTS | |
Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |
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Density |
1.29 @ 25 °C | |
Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |
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Product Name |
N-tert-Butyl-2-benzothiazolesulfenamide | |
Color/Form |
LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE | |
CAS RN |
95-31-8 | |
Record name | N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-31-8 | |
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Record name | 2-(tert-Butylaminothio)benzothiazole | |
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Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |
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Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylbenzothiazole-2-sulphenamide | |
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Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |
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Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
104 °C (MIN) | |
Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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